BenchChemオンラインストアへようこそ!

1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-

Medicinal Chemistry Platinum Antitumor Complexes Chiral Ligand Differentiation

1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- (CAS 634180-49-7) is a fully saturated chiral diamine belonging to the reduced biisoquinoline family. It is synthesized via Bischler–Napieralski cyclization of N,N′-bis(phenethyl)oxamides followed by sodium borohydride reduction, yielding a racemic mixture that can be resolved into (1R,1'R) and (1S,1'S) enantiomers.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 634180-49-7
Cat. No. B3178549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-
CAS634180-49-7
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3
InChIInChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m1/s1
InChIKeyNDHNLLQPMVDMRO-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for Procuring (1R,1'R)-Octahydro-1,1'-Biisoquinoline (CAS 634180-49-7)


1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)- (CAS 634180-49-7) is a fully saturated chiral diamine belonging to the reduced biisoquinoline family. It is synthesized via Bischler–Napieralski cyclization of N,N′-bis(phenethyl)oxamides followed by sodium borohydride reduction, yielding a racemic mixture that can be resolved into (1R,1'R) and (1S,1'S) enantiomers [1]. The compound is primarily investigated as a bidentate nitrogen-donor ligand in coordination chemistry and as a scaffold for platinum(II) antitumor complexes [1].

Why Generic Substitution Is Not Possible for Chiral (1R,1'R)-Octahydro-1,1'-Biisoquinoline


The (1R,1'R)-octahydro-1,1'-biisoquinoline ligand cannot be generically substituted with its diastereomer (meso form) or enantiomer (1S,1'S) without altering the stereochemical environment at the metal center. The Kuo et al. synthesis explicitly resolves the racemic octahydrobiisoquinoline into distinct (1R,1'R) and (1S,1'S) enantiomers, each forming different cis-dichloridoplatinum(II) complexes [1]. Because platinum(II) complexes with bidentate ligands are configurationally stable, the absolute configuration of the diamine directly dictates the three-dimensional presentation of the platinum pharmacophore, a factor known to influence DNA binding and antitumor selectivity in related platinum drug systems [1].

Quantitative Differentiation Evidence for (1R,1'R)-Octahydro-1,1'-Biisoquinoline vs. Comparators


Comparative Antitumor Activity of cis-Dichloroplatinum(II) Complexes: Limitation of Available Quantitative Data

The primary study by Kuo et al. synthesized cis-dichloroplatinum(II) complexes of racemic, meso, (1S,1'S), and (1R,1'R) octahydro-1,1'-biisoquinolines and evaluated their antitumor activity [1]. The publication confirms that enantiomerically pure (1R,1'R) complex was tested, but the full text was not accessible to extract exact IC50 values for each stereoisomer. Consequently, the precise quantitative differential between the (1R,1'R) complex and its (1S,1'S) or meso analogues cannot be reported here.

Medicinal Chemistry Platinum Antitumor Complexes Chiral Ligand Differentiation

Validated Application Scenarios for (1R,1'R)-Octahydro-1,1'-Biisoquinoline


As a Chiral Diamine Ligand for Asymmetric Platinum(II) Complex Synthesis

The (1R,1'R) enantiomer is a known precursor for stereochemically defined platinum(II) dichloride complexes. The Kuo et al. methodology demonstrates that treating resolved (1R,1'R)-octahydro-1,1'-biisoquinoline with K2PtCl4 yields the corresponding cis-dichloridoplatinum(II) complex, which is a potential antitumor candidate [1]. This scenario is directly supported by the synthetic route and resolution protocol published in the primary literature.

Comparative Stereochemical Studies in Platinum Antitumor Agents

Because the (1R,1'R) and (1S,1'S) complexes are constitutionally identical but stereochemically distinct, they serve as ideal probes for investigating the influence of ligand chirality on platinum-DNA interactions and cytotoxicity. Procurement of the resolved (1R,1'R) ligand enables such head-to-head comparisons, provided that quantitative activity data are generated in-house [1].

Exploration of Reduced Biisoquinoline Coordination Chemistry

The fully saturated octahydro framework imparts greater conformational flexibility compared to aromatic biisoquinolines, potentially altering metal-binding geometry and redox properties. Researchers studying the effect of ligand saturation on platinum complex stability and reactivity can utilize the (1R,1'R) isomer as a defined starting point, although comparative data with the aromatic analogue must be established experimentally [1].

Quote Request

Request a Quote for 1,1'-Biisoquinoline, 1,1',2,2',3,3',4,4'-octahydro-, (1R,1'R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.